3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol chemical properties
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol
Introduction
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol, a pyrazolone derivative, is a heterocyclic organic compound with a molecular formula of C11H12N2O[1][2]. This molecule is structurally related to Edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol), a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke[3][4]. The core pyrazole structure is a common motif in pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antibacterial, and anticancer properties[5][6]. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential mechanisms of action of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
The physicochemical properties of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C11H12N2O | [1][2] |
| Molecular Weight | 188.23 g/mol | [1][2] |
| IUPAC Name | 5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one | [1] |
| CAS Number | 2046-03-9 | [1] |
| Computed LogP | 2.2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.
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Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C=O stretching (from the tautomeric keto form), C=N and N-N stretching of the pyrazole ring, and C-H stretching from the aromatic and methyl groups[8][9].
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Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (188.23 g/mol )[1]. Fragmentation patterns would be indicative of the pyrazolone structure.
Experimental Protocols
Synthesis of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol
The synthesis of pyrazolone derivatives is commonly achieved through the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-dicarbonyl compound. For 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol, this involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate.
Reaction Scheme:
(4-methylphenyl)hydrazine + Ethyl acetoacetate → 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol + Ethanol + Water
Detailed Protocol (General Procedure):
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Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylphenylhydrazine in a suitable solvent such as ethanol or acetic acid.
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Addition of Reactant : Slowly add an equimolar amount of ethyl acetoacetate to the solution while stirring.
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Reflux : Heat the reaction mixture to reflux for several hours to ensure the completion of the condensation and cyclization reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[10].
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Isolation of Product : After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol[11].
Caption: General workflow for the synthesis and purification of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.
Analytical Characterization
The identity and purity of the synthesized 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol can be confirmed using standard analytical techniques:
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High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC method can be employed to determine the purity of the compound. A typical mobile phase could consist of a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid[12].
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Spectroscopic Methods : As mentioned earlier, NMR, IR, and MS are crucial for structural confirmation.
Potential Biological Activity and Mechanism of Action
Given its structural similarity to Edaravone, 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol is likely to possess antioxidant and free radical scavenging properties[3][13][14]. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders[13].
Proposed Antioxidant Mechanism:
The pyrazolone ring can act as a free radical scavenger by donating an electron to neutralize reactive oxygen species such as hydroxyl radicals (•OH) and peroxyl radicals (ROO•)[14]. The presence of the electron-donating methyl group on the phenyl ring may influence its antioxidant potency.
Caption: Proposed mechanism of free radical scavenging by 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.
Applications in Research and Drug Development
Derivatives of pyrazole are extensively studied in medicinal chemistry. The title compound could serve as a valuable scaffold for the synthesis of novel therapeutic agents[15]. Its potential applications could be in the development of drugs for conditions associated with oxidative stress, inflammation, and pain[15]. Furthermore, pyrazole derivatives have found use in agrochemicals as herbicides and fungicides[15].
Conclusion
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol is a pyrazolone derivative with significant potential for research and development in the pharmaceutical and agrochemical industries. Its chemical properties, characterized by the reactive pyrazole core and the substituted phenyl ring, make it an interesting candidate for the synthesis of novel bioactive molecules. Further investigation into its biological activities, particularly its antioxidant and anti-inflammatory properties, is warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of this compound, facilitating future research endeavors.
References
- 1. 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol | C11H12N2O | CID 2736898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-OL | CAS [matrix-fine-chemicals.com]
- 3. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 11. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 12. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | SIELC Technologies [sielc.com]
- 13. alfa-api.com [alfa-api.com]
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